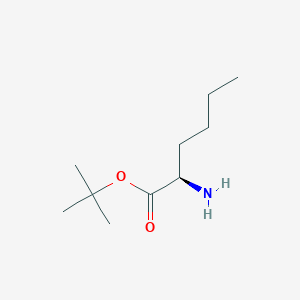

D-Norleucine tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROWHOGJRLBIE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287169 | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158741-08-3 | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158741-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility profile of D-Norleucine tert-butyl ester in organic solvents

An In-depth Technical Guide to the Solubility Profile of D-Norleucine tert-butyl ester in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Process Chemistry and Drug Development

In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a molecule is not merely a preliminary checkbox; it is a cornerstone of process optimization, formulation design, and ultimately, therapeutic success. D-Norleucine tert-butyl ester, a chiral building block frequently utilized in the synthesis of peptides and other complex organic molecules, presents a unique solubility challenge. Its structure is a hybrid of polar and non-polar moieties: a free amino group, a linear alkyl side chain, and a bulky, lipophilic tert-butyl ester protecting group. This amphipathic nature dictates its behavior in various media, making a comprehensive solubility profile an indispensable tool for the modern researcher.

This guide moves beyond a simple tabulation of data. It aims to provide a mechanistic understanding of why D-Norleucine tert-butyl ester exhibits specific solubility characteristics. By grounding our discussion in the principles of molecular polarity and intermolecular forces, we will construct a predictive framework for its behavior. We will further establish a robust, reliable methodology for experimentally determining this profile, ensuring that researchers can validate these principles in their own laboratories. The insights herein are designed to empower scientists to make informed decisions, minimizing trial-and-error and accelerating the development timeline from lab-scale synthesis to pilot-plant production.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[1]. This adage is a simplified expression of the complex intermolecular forces at play: van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The structure of D-Norleucine tert-butyl ester provides clear indicators of how it will interact with its environment.

-

The Amino Group (-NH₂): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor. It will seek to interact with polar solvents, particularly those that are also hydrogen bond acceptors (e.g., alcohols, water) or can engage in strong dipole-dipole interactions.

-

The n-Butyl Side Chain (-CH₂CH₂CH₂CH₃): This linear four-carbon chain is distinctly non-polar and hydrophobic. It contributes to the molecule's affinity for non-polar or moderately polar organic solvents through London dispersion forces.

-

The tert-Butyl Ester Group (-C(=O)OC(CH₃)₃): This is a sterically bulky and highly non-polar (lipophilic) group. The ester carbonyl provides a hydrogen bond acceptor site, but the large tert-butyl group dominates, significantly increasing the molecule's overall non-polar character and limiting its solubility in highly polar, aqueous environments.

Collectively, these features render D-Norleucine tert-butyl ester a molecule with moderate overall polarity. Its solubility will be a delicate balance between the polar amino group's affinity for polar solvents and the non-polar groups' affinity for non-polar solvents.

Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method

To generate a reliable and reproducible solubility profile, a standardized methodology is critical. The shake-flask method, as proposed by Higuchi and Connors, is the gold-standard technique for determining thermodynamic equilibrium solubility[2]. It is a robust protocol that, when executed correctly, provides a self-validating measure of the true saturation point of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of D-Norleucine tert-butyl ester in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

D-Norleucine tert-butyl ester (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Vials: For each selected solvent, label three separate 20 mL glass vials.

-

Addition of Compound: Add an excess amount of solid D-Norleucine tert-butyl ester to each vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is in equilibrium with the solid phase[2].

-

Solvent Addition: Accurately dispense a precise volume (e.g., 5.0 mL) of the respective organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is required to reach thermodynamic equilibrium[2]. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of D-Norleucine tert-butyl ester is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound[4].

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factors. The final solubility is reported as the average of the three replicate measurements.

Workflow for Shake-Flask Solubility Determination

Caption: Thermodynamic solubility determination via the Shake-Flask method.

Alternative High-Throughput Screening: Kinetic Solubility by Nephelometry

For early-stage discovery and process development where rapid screening of many solvents is needed, determining kinetic solubility can be highly efficient. Laser nephelometry measures the light scattered by undissolved particles in a solution[5]. The point at which a compound, typically introduced from a DMSO stock solution, begins to precipitate upon addition to a solvent is measured as an increase in turbidity[6][7]. This provides a rapid, albeit often overestimated, measure of solubility compared to the thermodynamic equilibrium value[8].

Workflow for Kinetic Solubility by Nephelometry

Caption: High-throughput kinetic solubility screening using nephelometry.

Anticipated Solubility Profile of D-Norleucine tert-butyl ester

Based on the molecular structure and established principles of solubility, the following table presents a predicted solubility profile for D-Norleucine tert-butyl ester across a range of common organic solvents at 25 °C. This serves as a scientifically-grounded hypothesis that can be confirmed using the methodologies described above.

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Qualitative Assessment |

| Non-Polar | n-Hexane | 1.9 | < 1 | Poorly Soluble |

| Toluene | 2.4 | 10 - 30 | Sparingly Soluble | |

| Polar Aprotic | Diethyl Ether | 4.3 | 50 - 100 | Soluble |

| Ethyl Acetate | 6.0 | > 200 | Freely Soluble | |

| Tetrahydrofuran (THF) | 7.5 | > 200 | Freely Soluble | |

| Dichloromethane (DCM) | 9.1 | > 200 | Freely Soluble | |

| Acetonitrile (ACN) | 37.5 | 50 - 100 | Soluble | |

| Dimethylformamide (DMF) | 38.3 | > 200 | Freely Soluble | |

| Polar Protic | Isopropanol | 19.9 | 100 - 200 | Soluble |

| Ethanol | 24.5 | 50 - 100 | Soluble | |

| Methanol | 32.7 | 30 - 50 | Sparingly Soluble | |

| Water | 80.1 | < 0.1 | Insoluble |

Discussion and Mechanistic Interpretation

The predicted profile reveals a clear trend that directly correlates with the molecule's structure.

-

High Solubility in Moderately Polar Aprotic Solvents: D-Norleucine tert-butyl ester is expected to be most soluble in solvents like DCM, THF, and Ethyl Acetate. These solvents have a moderate dielectric constant and can effectively solvate both the non-polar alkyl chain and the bulky tert-butyl group via dispersion forces, while also interacting favorably with the polar amino and ester groups through dipole-dipole interactions.

-

Poor Solubility in Non-Polar Solvents: In a highly non-polar solvent like hexane, the energy required to break the intermolecular interactions (hydrogen bonds and dipole interactions) between the D-Norleucine tert-butyl ester molecules is not sufficiently compensated by the weak dispersion forces formed with the solvent. This results in poor solubility.

-

Variable Solubility in Polar Protic Solvents: The solubility in alcohols decreases as the solvent becomes more polar (Isopropanol > Ethanol > Methanol). While these solvents can hydrogen bond with the amino group, their strong self-association into hydrogen-bonded networks makes it energetically costly to create a cavity to accommodate the large, non-polar tert-butyl and n-butyl groups. This effect is most pronounced in water, where the hydrophobic effect drives the insoluble ester out of the solution.

-

The Case of Highly Polar Aprotic Solvents: While highly polar, solvents like DMF are excellent solvents due to their strong dipole moment and ability to act as hydrogen bond acceptors, effectively solvating the polar part of the molecule. Acetonitrile, despite its high polarity, is a poorer hydrogen bond acceptor and is less effective at solvating the non-polar moieties, leading to more moderate solubility.

Practical Implications for Researchers

A well-defined solubility profile is actionable intelligence for the laboratory scientist:

-

Reaction Chemistry: For synthetic transformations involving D-Norleucine tert-butyl ester, solvents like DCM or THF would be excellent initial choices to ensure all reactants remain in a single phase.

-

Purification: The low solubility in hexane suggests it could be an effective anti-solvent for precipitation or crystallization. A mixed-solvent system, such as Ethyl Acetate/Hexane, would likely be a good choice for purification via column chromatography.

-

Formulation: In drug development, this profile is critical. For a potential therapeutic agent containing this building block, the poor aqueous solubility would immediately signal the need for formulation strategies such as co-solvents, surfactants, or conversion to a more soluble salt form.[8]

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10).

- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.

- What is Nephelometry: Meaning & Examples. (n.d.). BMG LABTECH.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- D-Norleucine, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester. (n.d.). Cheméo.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). City University of New York.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island.

- Enzyme-assisted Preparation of D-tert.Leucine. (n.d.).

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed.

- How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? (2020, April 20). Reddit.

- Norleucine, D-(-)-. (n.d.). PubChem.

- L-Norleucine tert-butyl ester 95%. (n.d.). AChemBlock.

- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg

- Analytical Method for 18 Amino Acids. (2025, January 21).

- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 15). Frontiers.

- D-Leucine tert-Butyl Ester Hydrochloride. (n.d.). TCI Chemicals.

- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- D-Leucine tert-butyl ester hydrochloride. (n.d.). Chem-Impex.

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10). PMC.

- A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. (n.d.). BenchChem.

- Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization. (n.d.).

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University.

Sources

Methodological & Application

Using D-Norleucine tert-butyl ester in solid-phase peptide synthesis (SPPS)

Executive Summary & Strategic Rationale

The Challenge: Modern therapeutic peptide development faces two primary attrition factors: oxidative instability (typically at Methionine residues) and proteolytic degradation (rapid serum clearance). Standard Solid-Phase Peptide Synthesis (SPPS) often struggles to address these simultaneously without complex post-synthetic modifications.

The Solution: D-Norleucine tert-butyl ester (H-D-Nle-OtBu) serves as a high-value "capping" building block. It addresses these challenges through a tripartite mechanism:

-

Oxidation Resistance: Norleucine (Nle) is a structural isostere of Methionine (Met) where the sulfur atom is replaced by a methylene group (

). This eliminates the risk of methionine sulfoxide formation while preserving lipophilicity and receptor binding affinity. -

Proteolytic Stability: The incorporation of a D-amino acid at the C-terminus acts as a "stop" signal for carboxypeptidases, significantly extending plasma half-life.

-

Convergent Synthesis Handle: The tert-butyl ester protection allows this unit to function as the nucleophile in solution-phase fragment condensation, ideal for attaching to SPPS-generated protected peptide fragments.

Chemical Profile: D-Norleucine tert-butyl ester

| Property | Specification |

| Chemical Name | D-Norleucine tert-butyl ester hydrochloride |

| Abbreviation | H-D-Nle-OtBu · HCl |

| CAS Number | Derived from generic 13081-32-8 (D-Leu analog) |

| Molecular Weight | ~223.74 g/mol (HCl salt) |

| Function | C-terminal capping unit; Oxidation-resistant Met isostere |

| Solubility | Soluble in DCM, DMF, MeOH; Water (moderate) |

| Storage | +2°C to +8°C, Desiccated |

Strategic Workflow: The Hybrid SPPS/Solution Approach

Direct loading of ester-protected amino acids onto standard SPPS resins (like Wang or Rink Amide) is chemically contradictory. Therefore, the optimal use of H-D-Nle-OtBu is in a Hybrid Fragment Condensation strategy.

Mechanism of Action

-

Phase I (Solid Phase): The target peptide sequence (minus the C-terminal Nle) is synthesized on 2-Chlorotrityl Chloride (2-CTC) resin. This resin is chosen because it allows cleavage of the peptide from the resin without removing side-chain protecting groups (Boc, tBu, Pbf, Trt).

-

Phase II (Solution Phase): The fully protected peptide acid (Peptide-OH) is coupled to H-D-Nle-OtBu in solution.

-

Phase III (Global Deprotection): A single acidic treatment removes the C-terminal tert-butyl ester and all side-chain protectors simultaneously.

Figure 1: Hybrid synthesis workflow utilizing 2-CTC resin for protected fragment generation and subsequent solution-phase coupling to D-Nle-OtBu.

Detailed Experimental Protocols

Protocol A: Synthesis of Protected Peptide Fragment (2-CTC Resin)

Objective: To generate a peptide with a free C-terminal carboxylic acid while retaining all side-chain protecting groups.

Reagents:

-

2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading)[1]

-

Fmoc-Amino Acids[2]

-

Dichloromethane (DCM), Methanol (MeOH), DIPEA[1]

-

Cleavage Cocktail A: 1% Trifluoroacetic acid (TFA) in DCM.

Steps:

-

Resin Loading: Swell 1g 2-CTC resin in dry DCM (10 mL). Dissolve the first Fmoc-AA-OH (1.0 eq) in DCM (10 mL) with DIPEA (4.0 eq). Add to resin.[1][2][3][4] Agitate 2h.

-

Capping: Add MeOH (1 mL/g resin) to the reaction mixture to cap unreacted chloride sites. Agitate 20 min. Wash resin (3x DCM, 3x DMF).

-

Elongation: Proceed with standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIPEA) until the sequence is complete. Final Step: Remove the N-terminal Fmoc group (or leave it if N-term protection is desired).

-

Mild Cleavage (Critical Step):

-

Wash resin thoroughly with DCM (5x) to remove DMF traces.

-

Treat resin with Cleavage Cocktail A (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately).

-

Repeat this mild acid treatment 5–10 times.

-

Concentrate the combined filtrates under reduced pressure.

-

Precipitate with cold water or ether to obtain the Protected Peptide-OH .

-

Protocol B: Solution Phase Coupling to D-Nle-OtBu

Objective: To attach the oxidation-resistant D-Nle tail to the protected fragment.

Reagents:

-

Protected Peptide-OH (from Protocol A)

-

H-D-Nle-OtBu[5] · HCl (1.2 eq)

-

HATU (1.1 eq) or PyBOP (1.1 eq)

-

HOAt (1.1 eq) - Optional, reduces racemization

-

DIPEA (3.0 eq) or Collidine (for Cys-rich peptides)

-

Solvent: Dry DMF or DCM/DMF (1:1)

Steps:

-

Dissolve the Protected Peptide-OH in dry DMF (concentration ~0.1 M).

-

Add HATU and HOAt. Stir for 1 minute to activate the carboxylic acid.

-

Immediately add H-D-Nle-OtBu · HCl .

-

Monitor pH; maintain basicity (pH 8–9) by adding DIPEA if necessary.

-

Stir at Room Temperature for 2–4 hours. Monitor by HPLC or TLC.[2]

-

Work-up: Dilute with EtOAc. Wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄ and evaporate.[3]

Protocol C: Global Deprotection

Objective: Removal of the t-Butyl ester (from Nle) and side-chain protectors (Boc, tBu, Pbf).

Steps:

-

Dissolve the coupled product in Cocktail B : TFA/TIS/H₂O (95:2.5:2.5).

-

Stir for 2–3 hours at room temperature.

-

Precipitate the final peptide in cold diethyl ether. Centrifuge and wash 3x.

-

Lyophilize and purify via RP-HPLC.

Comparative Analysis: Methionine vs. Norleucine

The substitution of Met with Nle is a deliberate engineering choice. The diagram below illustrates the structural divergence that grants Nle its stability.

Figure 2: Structural comparison highlighting the oxidative vulnerability of Methionine versus the inert nature of Norleucine.

Stability Data Summary:

| Feature | L-Methionine Peptide | D-Norleucine Peptide | Impact |

| Oxidative Stability | Low (forms Sulfoxide) | High (Inert) | Maintains potency during storage/handling. |

| Proteolytic Half-life | Minutes (Serum) | Hours/Days | D-isomer blocks carboxypeptidase activity. |

| Lipophilicity | Moderate | High | Improved membrane permeability. |

Troubleshooting & Optimization

-

Racemization Control:

-

When coupling the Protected Peptide-OH to D-Nle-OtBu, the C-terminal amino acid of the fragment is activated. If this residue is Cys or His, racemization risk is high.

-

Solution: Use Sym-collidine instead of DIPEA and lower the temperature to 0°C during activation. Use DIC/HOBt instead of HATU for highly sensitive segments.

-

-

Solubility Issues:

-

Protected peptide fragments can be hydrophobic. If the fragment precipitates in DMF during Protocol B, add 10% Trifluoroethanol (TFE) or use N-methylpyrrolidone (NMP) as a co-solvent.

-

-

Incomplete Coupling:

-

Since D-Nle is sterically slightly more demanding than Gly/Ala, ensure the amine salt (HCl) is fully neutralized. A pre-neutralization step of H-D-Nle-OtBu with DIPEA before addition to the activated peptide is recommended.

-

References

-

BenchChem. (2025).[4] Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols. Retrieved from

-

Merck Millipore (Novabiochem). Cleavage of protected peptides from 2-chlorotrityl chloride resin (Method 2). Retrieved from

- Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal. (Context: D-amino acid stability).

- Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. FASEB Journal.

-

Aapptec. Standard Coupling Procedures: Fragment Coupling. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Standard Procedures for tert-Butyl Ester Protection of D-Amino Acids

Application Note & Protocol Guide

Executive Summary

The protection of the C-terminal carboxyl group as a tert-butyl (t-Bu) ester is a cornerstone strategy in peptide synthesis, particularly for D-amino acids used in peptidomimetics and retro-inverso peptide engineering. The t-Bu ester offers orthogonality to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz/Z), while being readily cleaved by trifluoroacetic acid (TFA).

However, D-amino acids present unique economic and chemical challenges. Their high cost necessitates high-yielding protocols, and their susceptibility to racemization (via oxazolone formation) demands conditions that preserve optical purity. This guide details three field-proven protocols ranging from the industrial standard to modern green catalytic methods, ensuring high fidelity in chirality and yield.

Strategic Considerations & Mechanism

Why tert-Butyl Esters for D-Amino Acids?

-

Orthogonality: Stable to piperidine (Fmoc removal) and catalytic hydrogenation (Z removal).

-

Steric Bulk: The bulky t-butyl group minimizes aggregation during solid-phase synthesis and suppresses diketopiperazine (DKP) formation in dipeptide esters.

-

Acid Lability: Cleavage occurs via an E1 mechanism driven by the stability of the tert-butyl carbocation, releasing isobutylene and the free acid.

Mechanistic Pathways

The formation of t-Bu esters generally follows one of two mechanistic pathways, dictating the choice of reagents:

-

Acid-Catalyzed Alkylation (Alkyl Oxygen Fission):

-

Imidate Alkylation:

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision matrix for selecting the appropriate protection protocol.

Experimental Protocols

Method A: The Standard Lab Protocol (tert-Butyl Acetate / Perchloric Acid)

Best for: Robust D-amino acids (Ala, Phe, Leu, Val, Pro) on a gram scale. Principle: Transesterification driven by a strong acid catalyst (HClO₄) in excess tert-butyl acetate.

⚠️ SAFETY WARNING: Perchloric acid (HClO₄) is a strong oxidant. Organic perchlorate salts can be explosive. Never let the reaction mixture dry out completely without quenching. Use a blast shield.

Materials

-

D-Amino Acid (1.0 equiv)

-

tert-Butyl Acetate (tBuOAc) (Solvent & Reagent, ~15–20 mL per gram of amino acid)

-

Perchloric Acid (70% aq., HClO₄) (1.5 equiv)[7]

-

Ethyl Acetate (EtOAc) and 0.5 N NaOH for workup.

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the D-amino acid (e.g., D-Phenylalanine, 10 mmol) in tert-butyl acetate (150 mL).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add 70% HClO₄ (1.5 equiv, 15 mmol) dropwise.

-

Note: The amine group will protonate first; the excess acid drives the esterification.

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C).

-

Duration: Reaction typically requires 18–24 hours.[7] The solution should become clear as the amino acid dissolves and reacts.

-

-

Quenching: Cool the mixture back to 0°C. Cautiously add water (50 mL) followed by 10% Na₂CO₃ or 1 N NaOH to adjust pH to ~9–10.

-

Critical: This neutralizes the acid and extracts the free amine ester into the organic layer.

-

-

Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice with EtOAc.

-

Washing: Combine organic layers and wash with water (1x) and brine (1x).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Most simple amino acid t-butyl esters are obtained as oils or low-melting solids. If necessary, purify via vacuum distillation (for liquids) or crystallization as the HCl salt (by adding HCl in dioxane/ether).

Method B: The Mild Protocol (tert-Butyl 2,2,2-Trichloroacetimidate)

Best for: Acid-sensitive side chains (D-Trp, D-Asn, D-Gln) or Fmoc-protected derivatives. Principle: Thermal or Lewis-acid catalyzed transfer of the t-butyl group from the imidate donor.

Materials

-

D-Amino Acid (protected or free) (1.0 equiv)

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

-

Dichloromethane (DCM) or Cyclohexane (Solvent)

-

BF₃[1][12][13]·OEt₂ (Catalyst, 0.1 equiv) - Optional, speeds up reaction.

Step-by-Step Procedure

-

Setup: Dissolve the amino acid substrate (e.g., Fmoc-D-Trp-OH, 5 mmol) in dry DCM (25 mL).

-

Reagent Addition: Add TBTA (10 mmol, 2 equiv) in one portion.

-

Catalysis:

-

Workup: The byproduct, trichloroacetamide, precipitates out in non-polar solvents (like cyclohexane) but is soluble in DCM.

-

If using DCM: Wash the reaction mixture with saturated NaHCO₃ (2x) and brine.

-

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove the trichloroacetamide byproduct completely.

Method C: The Modern "Green" Protocol (Tf₂NH Catalyst)

Best for: High safety requirements, avoiding perchlorates, and high speed. Reference: Ogasa et al., Synlett, 2024.[15]

Materials

Step-by-Step Procedure

-

Setup: Suspend D-amino acid in tBuOAc (0.1 M concentration).

-

Addition: Add Tf₂NH (1.1 equiv) at 0°C.

-

Reaction: Stir at 0°C to Room Temp. Reaction is often complete in < 3 hours (significantly faster than HClO₄).

-

Workup: Pour into saturated aqueous NaHCO₃ (reverse addition). Extract with DCM.[6][17]

-

Outcome: High yield, no explosive salts, minimal racemization.

Quality Control & Troubleshooting

Racemization Check (Critical for D-Amino Acids)

D-amino acids are prone to racemization, particularly if the reaction temperature exceeds 25°C or if strong bases are used.

-

Test: Measure Specific Optical Rotation

and compare with literature values for the pure D-enantiomer. -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Isopropanol/Hexane mobile phase) to quantify the L-enantiomer impurity. Target: < 0.5% L-isomer.

Common Issues

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete solubility of amino acid. | Use Method C (Tf₂NH solubilizes better) or increase solvent volume. |

| Explosion Risk | Dry perchlorate salts. | NEVER distill the reaction mixture to dryness without quenching with base first. |

| Racemization | Temperature too high during addition. | Ensure strict 0°C control during acid addition. |

| Byproduct | Trichloroacetamide (Method B).[6] | Filter the reaction mixture through a short silica plug before concentration. |

Process Visualization

Workflow Diagram (Method A)

Figure 2: Step-by-step workflow for the Perchloric Acid catalyzed protection.

References

-

Standard Perchloric Acid Method

- Taschner, E., et al. "Preparation of tert-butyl esters of amino acids." Justus Liebigs Annalen der Chemie, 646(1), 119-122.

-

(Verified Context)

-

Trichloroacetimidate (TBTA)

- Armstrong, A., et al. "tert-Butyl 2,2,2-Trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Modern Tf2NH Catalytic Method

-

Racemization Studies

- Roemmele, R. C., & Rapoport, H. "HPLC analysis of amino acid enantiomers." Journal of Organic Chemistry, 53, 2367-2371.

Sources

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. reddit.com [reddit.com]

- 3. epub.jku.at [epub.jku.at]

- 4. surface.syr.edu [surface.syr.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.com [thieme-connect.com]

- 15. tert-Butyl Esters [organic-chemistry.org]

- 16. rsc.org [rsc.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

Application Note: High-Fidelity Cleavage of tert-Butyl Esters from D-Norleucine

Abstract

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis, particularly in peptide and medicinal chemistry, prized for its steric bulk and unique acid-labile nature.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of tert-butyl esters from D-Norleucine, a non-proteinogenic amino acid analog of leucine.[2] We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present robust protocols for various cleavage methods, and discuss critical considerations for minimizing side reactions and ensuring product integrity.

Introduction: The Role of the tert-Butyl Ester in Synthesis

In complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid of an amino acid like D-Norleucine must be masked to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester serves this purpose admirably. Its significant steric hindrance renders it stable against a wide array of nucleophilic and basic conditions, ensuring its integrity throughout multiple synthetic steps.[1]

The key to its utility lies in its "orthogonality"—its ability to be removed under specific conditions (strong acid) that do not affect other common protecting groups, such as the base-labile Fmoc group used for N-terminus protection.[1] The deprotection relies on the formation of a highly stable tertiary carbocation, allowing for selective and efficient cleavage under acidic conditions.[3][4]

Mechanism of Acid-Catalyzed Cleavage

The removal of a tert-butyl ester is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the oxygen-alkyl carbon bond. The departure of the protecting group results in the formation of the desired carboxylic acid and a stable tert-butyl carbocation. This cation is then typically neutralized by deprotonation to form the volatile gas isobutylene or trapped by nucleophilic "scavengers" present in the reaction mixture.[5][6]

Caption: Acid-catalyzed SN1 mechanism for tert-butyl ester cleavage.

The Challenge: The Reactive tert-Butyl Cation

While the formation of a stable carbocation drives the reaction to completion, this electrophilic species is also the primary source of potential side reactions. If not properly managed, the tert-butyl cation can re-alkylate nucleophilic residues within the target molecule, particularly the indole ring of tryptophan or the thioether of methionine, leading to undesired, difficult-to-remove impurities.[7][8] To mitigate this, nucleophilic scavengers are added to the cleavage cocktail to trap the cation.[7][9]

Experimental Protocols

The following section details the primary method for tert-butyl ester cleavage using TFA, along with milder alternatives for sensitive substrates.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Cleavage (Standard Method)

TFA is the most common and robust reagent for t-butyl ester deprotection due to its strength, volatility (allowing for easy removal), and efficacy.[5][10]

Materials and Reagents:

-

D-Norleucine-tert-butyl ester

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Scavengers: Triisopropylsilane (TIS) and Water (H₂O)

-

Cold Diethyl Ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Nitrogen or Argon line for inert atmosphere

-

Rotary evaporator

Safety Precautions:

-

TFA is highly corrosive and volatile. Always handle TFA in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, and a lab coat.[11]

-

DCM is a volatile solvent. Handle in a fume hood.[5]

Step-by-Step Procedure:

-

Preparation: Dissolve the D-Norleucine-tert-butyl ester in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.

-

Cleavage Cocktail: Prepare the cleavage cocktail. A standard high-efficiency mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[12] Slowly add the cleavage cocktail to the stirred solution at room temperature. The total volume should be sufficient to fully dissolve the starting material.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]

-

Work-up:

-

Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the majority of the TFA and DCM.[9]

-

Add a 10-fold excess of cold diethyl ether to the concentrated residue to precipitate the deprotected D-Norleucine as a solid.[13]

-

Isolate the solid product by vacuum filtration, washing the precipitate with additional cold diethyl ether to remove residual scavengers and byproducts.

-

-

Drying: Dry the resulting solid product under high vacuum to remove any residual solvents. The final product is typically the TFA salt of D-Norleucine.

Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid

For substrates sensitive to the harshness of neat TFA, 85% aqueous phosphoric acid offers a greener and milder alternative.[1][14]

Materials and Reagents:

-

D-Norleucine-tert-butyl ester

-

85% Aqueous Phosphoric Acid (H₃PO₄)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Preparation: Dissolve the D-Norleucine-tert-butyl ester in toluene in a round-bottom flask.

-

Reaction: Add 5-10 equivalents of 85% aqueous phosphoric acid to the solution. Heat the mixture to 50-60 °C and stir vigorously for 4-12 hours.[1] Monitor reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected D-Norleucine.

Comparative Analysis of Cleavage Methods

| Method | Reagents & Conditions | Time | Advantages | Disadvantages |

| TFA Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS in DCM, Room Temp | 2-5 hours[7] | Fast, efficient, volatile byproducts, well-established.[5] | Harsh conditions can degrade sensitive molecules; requires scavengers.[8] |

| Aqueous H₃PO₄ | 85% H₃PO₄ in Toluene, 50-60 °C | 4-12 hours[1] | Milder, environmentally benign, selective for t-Bu groups.[14] | Slower, requires heating, work-up can be more involved. |

| HCl in Dioxane | 4M HCl in Dioxane, Room Temp | Variable[7] | Classic and effective method. | Dioxane is a hazardous solvent; can be slower than TFA. |

| Formic Acid | 90-100% Formic Acid, Room Temp | Variable | Suitable for some sensitive substrates like β-lactams.[3][15] | Can cause formylation of amine groups as a side reaction. |

Experimental Workflow and Troubleshooting

Caption: General experimental workflow for tert-butyl ester deprotection.

Troubleshooting Common Issues:

-

Incomplete Cleavage: If the reaction does not go to completion, consider increasing the reaction time, gently warming the mixture (if using TFA, do not exceed room temperature), or increasing the concentration of the acid.[7][10]

-

Side Product Formation: The presence of unexpected side products often points to alkylation by the tert-butyl cation. Ensure an adequate amount and appropriate type of scavenger are used. For peptides containing sensitive residues like Cys or Trp, a more complex scavenger cocktail (e.g., including ethanedithiol or thioanisole) may be necessary.[7][8]

-

Low Yield After Work-up: The resulting free amino acid may have some solubility in the aqueous phase during neutralization or washing steps. Saturating the aqueous phase with NaCl can help improve recovery during extractions.[10]

Conclusion

The cleavage of a tert-butyl ester from D-Norleucine is a critical deprotection step that, while straightforward in principle, requires careful execution to achieve high yield and purity. The standard TFA-mediated protocol is highly effective but necessitates the use of scavengers to prevent side reactions from the liberated tert-butyl cation. For more delicate substrates, milder methods using phosphoric or formic acid provide viable alternatives. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully deprotect D-Norleucine derivatives, advancing their synthetic and drug development programs.

References

-

ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 23, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 10). Acids. WordPress. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved February 23, 2026, from [Link]

-

ePUB - Johannes Kepler Universität Linz. (2016, November 7). ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. Retrieved February 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved February 23, 2026, from [Link]

-

LookChem. (2022, August 30). A mild and selective method for the cleavage of tert-butyl esters. Retrieved February 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 23, 2026, from [Link]

-

PMC. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved February 23, 2026, from [Link]

-

R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved February 23, 2026, from [Link]

-

PubMed. (2005, April 29). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved February 23, 2026, from [Link]

-

LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Retrieved February 23, 2026, from [Link]

-

PubMed. (2024, November 6). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rdworldonline.com [rdworldonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. epub.jku.at [epub.jku.at]

Application Note: High-Fidelity Esterification of D-Norleucine

Abstract & Strategic Overview

D-Norleucine (D-Nle) is a critical non-proteinogenic amino acid utilized in peptidomimetics to induce protease resistance and enhance lipophilicity. Its esterification is a pivotal step in drug development, serving either as a C-terminal protecting group or a prodrug moiety. However, the D-configuration is susceptible to racemization under standard acidic esterification conditions, potentially compromising the stereochemical integrity of the final therapeutic.

This guide provides three field-proven protocols for the esterification of D-Norleucine, selected based on scale, available equipment, and downstream application.

Strategic Decision Matrix

Before selecting a protocol, utilize the following logic flow to determine the optimal reagent system for your specific constraints.

Figure 1: Decision matrix for selecting the appropriate esterification reagent based on target moiety and operational constraints.

Critical Considerations: The Racemization Risk

The primary failure mode in D-amino acid esterification is the loss of optical purity. This occurs via two primary mechanisms during acid catalysis:

-

Direct Enolization: Proton exchange at the

-carbon. -

Oxazolone Formation: Cyclization involving the carbonyl oxygen.

Key Insight: While D-Norleucine is aliphatic and less prone to racemization than Cysteine or Histidine, prolonged heating in the presence of excess acid will degrade the enantiomeric excess (%ee).

Figure 2: Simplified mechanism of acid-catalyzed racemization via enolization.

Method A: Thionyl Chloride ( ) Mediated Synthesis

Best for: Robust, large-scale synthesis of Methyl/Ethyl esters.

Mechanism:

Reagents & Equipment[1][2][3][4]

-

D-Norleucine (Slot: Starting Material)[1]

-

Thionyl Chloride (Reagent Grade, fresh)

-

Methanol (Anhydrous, <0.05% water)

-

Equipment: Round-bottom flask, reflux condenser,

drying tube or

Step-by-Step Protocol

-

Preparation of Reagent (Exothermic Control):

-

Chill 50 mL of anhydrous Methanol to 0°C in an ice bath.

-

Slowly add 3.0 equivalents of Thionyl Chloride dropwise.

-

Caution: This releases

and -

Stir for 10 minutes at 0°C.

-

-

Addition:

-

Add 1.0 equivalent (e.g., 5.0 g) of D-Norleucine in one portion.

-

The solution may remain cloudy initially.

-

-

Reaction:

-

Remove ice bath. Allow to warm to Room Temperature (RT).

-

Heat to gentle reflux (approx. 65°C) for 2–4 hours.

-

Checkpoint: The solution should become clear and homogeneous.

-

-

Workup:

-

Concentrate the mixture in vacuo (Rotary Evaporator) to remove solvent and excess

. -

Redissolve the residue in minimal cold Methanol and precipitate with cold Diethyl Ether (or MTBE).

-

Filter the white crystalline solid (D-Norleucine Methyl Ester Hydrochloride).

-

Troubleshooting:

-

Yellow color: Indicates overheating or old

. Recrystallize from MeOH/Ether. -

Gummy solid: Traces of solvent remain. Triturate with dry ether.

Method B: Trimethylsilyl Chloride (TMSCl) Activation

Best for: Mild synthesis, minimizing racemization risk. Mechanism: TMSCl reacts with methanol to produce anhydrous HCl without the violent exotherm of thionyl chloride.

Step-by-Step Protocol

-

Suspension:

-

Suspend 10 mmol of D-Norleucine in 20 mL of anhydrous Methanol.

-

-

Activation:

-

Add 2.2 equivalents of TMSCl (Chlorotrimethylsilane) dropwise at Room Temperature.

-

Note: No ice bath is strictly necessary, but the reaction is slightly exothermic.

-

-

Incubation:

-

Isolation:

Method C: tert-Butyl Esterification (Isobutylene)

Best for: Orthogonal protection strategies (acid-labile ester). Mechanism: Acid-catalyzed addition of isobutylene to the carboxylic acid.

Reagents

Step-by-Step Protocol

-

Setup (Pressure Vessel):

-

Use a heavy-walled glass pressure bottle or autoclave.

-

Dissolve D-Norleucine in Dioxane (or DCM) in the vessel.

-

Add concentrated

(approx. 1.0–1.5 eq).

-

-

Condensation:

-

Cool the vessel to -78°C (Dry ice/Acetone).

-

Condense Isobutylene gas (excess, approx 10 eq) into the vessel.

-

-

Reaction:

-

Seal the vessel tightly.

-

Allow to warm to Room Temperature and stir for 24–48 hours.

-

Safety: Shield the vessel; internal pressure will rise.

-

-

Workup:

-

Cool vessel before opening.

-

Pour mixture into excess cold aqueous

(basic wash is critical to remove -

Extract with Ethyl Acetate.

-

Dry over

and concentrate.

-

Analytical Validation & Quality Control

To ensure the protocol was successful and the D-enantiomer is intact, compare your product against these standard metrics.

Data Summary Table

| Property | D-Norleucine Methyl Ester HCl | D-Norleucine t-Butyl Ester |

| Appearance | White Crystalline Solid | Colorless Oil / Waxy Solid |

| MW | 181.66 g/mol | 187.28 g/mol (Free base) |

| Solubility | Water, Methanol, Ethanol | DCM, Ethyl Acetate |

| 1H NMR (Me) | Singlet | Singlet |

| Optical Rotation |

*Note on Optical Rotation: L-Norleucine Methyl Ester HCl has a rotation of -28° (EtOH). The D-isomer must show the opposite sign (+). A value significantly lower (e.g., +5° or 0°) indicates racemization.

Self-Validating Checkpoints

-

Checkpoint 1 (Solubility): The starting material (Zwitterionic amino acid) is insoluble in organic solvents. The product (Ester HCl salt) should be soluble in alcohols but insoluble in non-polar ether (used for precipitation).

-

Checkpoint 2 (TLC): Run TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The Ester (

) will migrate higher than the free acid (

References

-

Brenner, M., & Huber, W. (1953).

-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta. (Classic reference for thionyl chloride/methanol mechanism). -

Li, J., & Sha, Y. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters.[3][13] Molecules, 13(5), 1111-1119. (Validation of the TMSCl Method).

-

Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids.[8][11][13] Journal of Organic Chemistry, 28(5), 1251–1253. (Foundational protocol for Isobutylene method).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 456468, D-Norleucine. (Physical property verification).

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[14] RSC Advances. (Mechanistic insights into SOCl2 activation).

Sources

- 1. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solubilization of D-Norleucine tert-butyl ester

Topic: Overcoming Aqueous Solubility Barriers for Hydrophobic Amino Acid Esters Ticket ID: #SOL-D-NLE-TBU-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

D-Norleucine tert-butyl ester presents a classic solubility paradox in drug development. While the tert-butyl group is an excellent steric shield against nucleophilic attack—vital for peptide synthesis stability—it introduces significant lipophilicity (

This guide details the physicochemical interventions required to solubilize this compound without compromising its structural integrity. We focus on controlled protonation (salt formation) and dielectric constant modification (co-solvents).[1]

Module 1: The Chemistry of Insolubility

To solve the problem, we must first diagnose the molecular interactions.

-

The Lipophilic Barrier: The tert-butyl moiety is a bulky, hydrophobic sphere.[1] Combined with the n-butyl side chain of Norleucine, the molecule is dominated by non-polar surface area.[1]

-

The Ionization Deficit: As a free base ester, the zwitterionic character of the amino acid is lost. The carboxyl group is capped, leaving only the amine (

). At neutral pH (pH 7), the amine exists in equilibrium between its protonated and unprotonated forms, but the lipophilicity of the ester often drives the uncharged species to aggregate or oil out.

The Solution Logic (Decision Matrix)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the starting material's ionization state.

Module 2: Salt Formation (The Primary Protocol)

The most robust method to solubilize amino acid esters is converting the free amine into a hydrochloride salt. This generates an ionic species (

Protocol: Conversion to Hydrochloride Salt

Applicability: Use this if your compound is an oil or a free base solid.[1]

Reagents:

-

D-Norleucine tert-butyl ester (Free Base)[1]

-

4M HCl in Dioxane (anhydrous) or Diethyl Ether

-

Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Workflow:

-

Dissolution: Dissolve the free base ester in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether.[1]

-

Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane .

-

Critical Note: Do not use aqueous HCl for this step if you plan to isolate the solid, as it creates a hygroscopic gum. Use anhydrous acids.[1]

-

-

Precipitation: The hydrochloride salt should precipitate immediately as a white solid.[1] If it remains in solution, add excess anhydrous Diethyl Ether or Hexane to force precipitation.

-

Filtration: Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption.[1]

-

Aqueous Reconstitution: The resulting white powder (D-Norleucine tert-butyl ester

HCl) will now dissolve readily in water (typically

Technician's Note: If you cannot isolate the solid, you may generate the salt in situ for immediate use. Add 1.0 equivalent of dilute aqueous HCl (0.1 M) to the free base suspended in water and vortex. The pH should stabilize around 4-5.[1]

Module 3: Co-solvent Strategies

If the application prohibits low pH (salt formation) or requires high concentrations exceeding the salt's solubility limit, use water-miscible organic solvents to lower the dielectric requirement of the media.[1]

Recommended Solvent Systems

| Co-solvent | Max Recommended % (v/v) | Compatibility Notes |

| DMSO | 0.1% - 10% | Best Choice. High solubilizing power.[1] Compatible with most cell assays at <0.5%.[1] |

| Ethanol | 5% - 20% | Good for chemical synthesis.[1] Avoid in enzymatic assays sensitive to alcohols.[1] |

| DMF | 1% - 10% | Effective but often toxic to cells; use only for synthetic chemistry applications.[1] |

| PEG-400 | 10% - 30% | Excellent for in vivo formulation.[1] Increases viscosity.[1] |

Protocol:

-

Dissolve the D-Norleucine tert-butyl ester in 100% DMSO to create a 1000x Stock Solution (e.g., 100 mM).[1]

-

Slowly pipette the stock solution into the aqueous buffer while vortexing rapidly.

-

Troubleshooting: If a white cloud (precipitate) forms, you have exceeded the "kinetic solubility limit." Increase the DMSO concentration or switch to the HCl salt method.

Module 4: Stability & Hydrolysis (The "Danger Zone")

Users often assume tert-butyl esters are universally stable.[1] This is incorrect. While they resist basic hydrolysis better than methyl esters, they are uniquely sensitive to specific acidic conditions.

Degradation Pathways

Figure 2: Stability profile of the tert-butyl ester.[1][2] Note that while HCl is used for solubilization, highly concentrated strong acids will remove the protecting group.

Critical Warnings:

-

Avoid TFA: Trifluoroacetic acid (TFA) is the standard reagent to remove tert-butyl groups.[1] Do not use TFA to acidify your solution, or you will convert your ester back to the free amino acid (D-Norleucine).[1]

-

pH Drift: In unbuffered water, the ester hydrolysis can generate acid, lowering pH and potentially accelerating degradation (autocatalysis). Always use a buffer (PBS, HEPES) if storing for >24 hours.

Frequently Asked Questions (FAQ)

Q1: I added 1M HCl and my compound dissolved, but now my LC-MS shows a mass of [M-56]. What happened?

A: You likely used too strong an acid or heated the solution.[1] A mass loss of 56 Da corresponds to the loss of the isobutylene fragment (

Q2: Can I sonicate the suspension to dissolve it? A: Yes, but monitor temperature. Sonicators generate localized heat which can accelerate ester hydrolysis.[1] Pulse-sonicate (10s on, 10s off) on ice.

Q3: Why D-Norleucine? Does the stereochemistry affect solubility? A: Physicochemically, D- and L- enantiomers have identical solubility in achiral solvents (like water).[1] However, if you are using a chiral co-solvent or a biological media (serum), interactions may differ. We focus on D-Norleucine here as it is often used to impart protease resistance in peptidomimetics [1].[1]

Q4: My solution is cloudy in PBS (pH 7.4). Why?

A: At pH 7.4, the amine (

References

-

BenchChem. Glycine tert-butyl ester hydrochloride | Chemical Properties & Protocols. Retrieved from .[1] (Demonstrates standard solubility protocols for amino acid tert-butyl esters).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 456468, Norleucine.[1] Retrieved from .[1] (Source for general physicochemical properties of the parent amino acid).[1]

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[3] Wiley-Interscience.[1] (Authoritative text on the acid-lability of tert-butyl esters vs. methyl esters).

-

Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability.[1][4] Journal of Medicinal Chemistry.[1] Retrieved from .[1] (Validates the use of tert-butyl esters to modify lipophilicity and stability in norleucine derivatives).

Sources

- 1. CAS 5497-76-7: L-Proline tert-butyl ester hydrochloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing hydrolysis of tert-butyl esters under basic conditions

This technical support center is designed for researchers, scientists, and drug development professionals who are working with tert-butyl (t-butyl) ester protecting groups. The unique stability and cleavage characteristics of t-butyl esters present specific challenges, particularly when attempting hydrolysis under basic conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful manipulation of this crucial protecting group.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl ester resistant to standard basic hydrolysis (saponification) conditions?

A1: The resistance of tert-butyl esters to basic hydrolysis is primarily due to steric hindrance.[1] The bulky tert-butyl group physically blocks the approach of the hydroxide ion to the electrophilic carbonyl carbon, making the standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism incredibly slow.[2][3] For saponification to occur, the nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. The three methyl groups of the t-butyl group create a significant steric shield, hindering this initial attack.

Q2: I thought all esters could be hydrolyzed with a strong base. Is this not the case for t-butyl esters?

A2: While most esters are readily hydrolyzed under basic conditions, t-butyl esters are a notable exception due to the aforementioned steric hindrance.[4] They are specifically employed as protecting groups because of their high stability under neutral and basic conditions.[5] Their removal is typically achieved under acidic conditions, which proceed via a different mechanism (AAL1) that involves the formation of a stable tert-butyl carbocation.[5][6]

Q3: Are there any basic conditions that can successfully hydrolyze a t-butyl ester?

A3: While challenging, it is not entirely impossible. Some success has been reported using forcing conditions, such as high temperatures with powdered potassium hydroxide (KOH) in tetrahydrofuran (THF).[7] Another approach involves non-aqueous conditions, for instance, using sodium hydroxide in a methanol/dichloromethane solvent system, which has been shown to hydrolyze sterically hindered esters.[4] However, these methods are often substrate-dependent and may not be suitable for complex molecules with other sensitive functional groups.

Q4: What are the primary side reactions I should be aware of when attempting to force the basic hydrolysis of a t-butyl ester?

A4: The main risk with forcing conditions (e.g., high heat, strong base) is the potential for side reactions involving other functional groups in your molecule. Base-sensitive groups may be affected, and prolonged heating can lead to decomposition of the starting material or product.[3] In many cases, the primary outcome is simply the recovery of unreacted starting material due to the high stability of the t-butyl ester.[3]

Q5: If basic hydrolysis is not recommended, what is the standard method for deprotecting a t-butyl ester?

A5: The standard and most reliable method for t-butyl ester deprotection is acidic hydrolysis.[8] This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9][10] Milder acidic conditions, for example using aqueous phosphoric acid or Lewis acids like zinc bromide, can also be effective and may offer better selectivity in the presence of other acid-sensitive groups.[7][9][11]

Troubleshooting Guide

Issue 1: My tert-butyl ester deprotection is not proceeding under standard basic conditions (e.g., NaOH/MeOH/H₂O, reflux).

-

Root Cause Analysis: As detailed in the FAQs, the steric bulk of the tert-butyl group prevents the necessary nucleophilic attack by the hydroxide ion at the carbonyl center. The reaction pathway for standard saponification is energetically unfavorable.

-

Solution Workflow:

-

Confirm the Identity of the Ester: First, ensure through analytical methods (NMR, MS) that the protecting group is indeed a tert-butyl ester.

-

Switch to Acidic Conditions: The most effective solution is to switch to an acid-catalyzed deprotection method.

-

Select an Appropriate Acidic Protocol:

-

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of tert-Butyl Esters using TFA

This protocol is a general and highly effective method for the cleavage of t-butyl esters.

Materials:

-

tert-Butyl ester-containing compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the tert-butyl ester substrate in DCM (a typical concentration is 0.1-0.5 M).

-

To the stirred solution, add an equal volume of TFA at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

The residue can then be co-evaporated with a solvent like toluene to further remove residual TFA.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid.

-

Purify the product as necessary by crystallization or column chromatography.

Protocol 2: Mild Deprotection of tert-Butyl Esters using Aqueous Phosphoric Acid

This protocol offers a milder alternative, which can be beneficial when other acid-sensitive functional groups are present.[2]

Materials:

-

tert-Butyl ester-containing compound

-

Toluene

-

85% Aqueous phosphoric acid

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the tert-butyl ester in toluene.

-

Add 5-10 equivalents of 85% aqueous phosphoric acid.

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product.

-

Purify as needed.

Mechanistic Insights & Visualizations

The stark difference in reactivity of tert-butyl esters under acidic versus basic conditions is rooted in their reaction mechanisms.

Basic Conditions (Saponification): The reaction is intended to proceed via a BAC2 mechanism. However, this is disfavored due to steric hindrance.

Caption: The disfavored BAC2 pathway for tert-butyl ester hydrolysis under basic conditions.

Acidic Conditions: The reaction proceeds via an AAL1 mechanism, which involves the formation of a stable tertiary carbocation.

Caption: The favored AAL1 pathway for tert-butyl ester hydrolysis under acidic conditions.

Comparative Data Summary

| Condition | Mechanism | Rate for tert-Butyl Ester | Key Feature |

| Basic (e.g., NaOH, H₂O) | BAC2 | Extremely Slow / No Reaction | Steric hindrance prevents nucleophilic attack. |

| Acidic (e.g., TFA, H₂O) | AAL1 | Fast | Proceeds via a stable tertiary carbocation.[5] |

References

-

ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

-

Kovács, B. et al. Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. J. Phys. Chem. B2006 , 110, 29, 14457–14468. Available at: [Link]

-

Zographou, M. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , 2018, 141-153. Available at: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

-

ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Reagent Guides. Available at: [Link]

-

ResearchGate. How can I deprotect esters using TFA? Available at: [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. Available at: [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Chemguide. Hydrolysing esters. Available at: [Link]

-

Springer Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

-

DeTar, D. F. & Tenpas, C. J. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. J. Am. Chem. Soc.1976 , 98, 25, 7903–7908. Available at: [Link]

-

University of Wisconsin-Madison. Alcohol Protecting Groups. Available at: [Link]

-

Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Available at: [Link]

-

Wu, Y. et al. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Lett.2000 , 41, 16, 2847-2849. Available at: [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

-

ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

-

ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

-

Reddit. Hydrolysis product troubleshooting. Available at: [Link]

-

Arkivoc. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

-

YouTube. Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available at: [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

Technical Guide: Optimization of Reaction Temperature for Fmoc-D-Norleucine Protection

To: Research Scientists & Process Development Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Critical Parameters for High-Fidelity D-Norleucine Protection

Introduction & Executive Summary

D-Norleucine (D-Nle) is a critical non-proteinogenic amino acid utilized in peptide therapeutics to enhance metabolic stability and protease resistance. However, its protection—specifically the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group—presents a unique thermodynamic challenge.

Unlike standard amino acids, D-Nle combines a hydrophobic butyl side chain with the inherent risk of racemization (conversion of D- to L-isomer) characteristic of activated amino acid derivatives. This guide addresses the temperature-dependent trade-off between reaction kinetics and chiral integrity.

The Core Conflict:

-

Low Temperature (<0°C): Preserves chirality but exacerbates the solubility issues of the lipophilic D-Nle side chain, leading to incomplete conversion.

-

High Temperature (>25°C): Resolves solubility and accelerates kinetics but exponentially increases the rate of base-catalyzed racemization via the oxazolone intermediate.

The Thermodynamics of Protection

To optimize this reaction, one must understand the causality behind the protocol. The reaction of D-Norleucine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is an exothermic carbamate formation.

Mechanism & Causality [1][2][3]

-

Nucleophilic Attack: The amine of D-Nle attacks the carbonyl of Fmoc-OSu. This step is driven by the basicity of the amine (pKa ~9.7).

-

Base Role: A base (typically

or -

The Racemization Risk: At elevated temperatures, the base can abstract the

-proton from the activated carbamate or the transient intermediate, leading to an enol/enolate that destroys the stereocenter.

Representative Data: Temperature vs. Fidelity

Data extrapolated from standard hydrophobic amino acid protection profiles (e.g., Leucine/Phenylalanine).

| Reaction Temp (°C) | Conversion Yield (%) | Chiral Purity (% ee) | Risk Factor |

| 0 - 5°C | 85 - 90% | > 99.9% | Precipitation of D-Nle; Slow kinetics. |